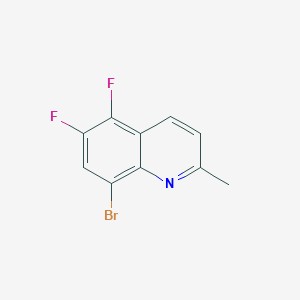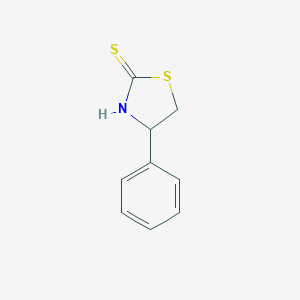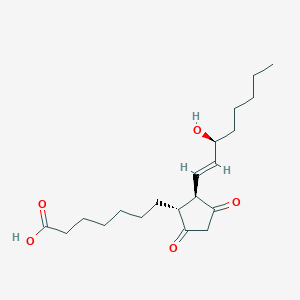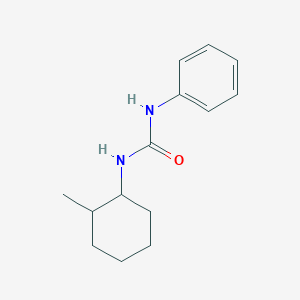
Siduron
Descripción general
Descripción
Siduron, also known as Tupersan, is a selective pre-emergence herbicide . It is used to control Digitaria spp. and other grass weeds, mainly for non-agricultural applications . It is particularly effective against annual grasses, such as crabgrass, foxtail, and goosegrass .
Molecular Structure Analysis
Siduron has a molecular formula of C14H20N2O . It is a chiral molecule and the technical material is an isomeric mixture of the cis-and trans-isomers .Physical And Chemical Properties Analysis
Siduron has a low aqueous solubility, is volatile, and based on its chemical properties, it is moderately mobile with a high potential to leach to groundwater . It is persistent in both soil and water systems . It has a relatively low mammalian toxicity and would not be expected to bioaccumulate .Aplicaciones Científicas De Investigación
Turfgrass Management
Siduron is widely utilized in turfgrass management, particularly for controlling the emergence of annual grasses like crabgrass, foxtail, and goosegrass . It acts as a pre-emergent herbicide, applied before the weeds sprout, thereby preventing their establishment. This application is crucial for maintaining golf courses, residential lawns, and sports fields.
Environmental Contaminant Interaction Studies
Research has been conducted to evaluate the combined toxic effects of siduron with heavy metals like cadmium on organisms such as earthworms . These studies are vital for understanding the environmental impact of chemical mixtures and their potential risks to soil health and biodiversity.
Soil Health and Microflora
Siduron’s influence on soil microflora has been investigated, revealing that it can suppress the growth of certain soil bacteria and algae while having no effect on other microorganisms like actinomycetes and filamentous fungi . These findings are significant for assessing the herbicide’s impact on soil ecosystems.
Plant Growth and Development
Siduron has been studied for its effects on plant growth, particularly in tall fescue (Festuca arundinacea), where it was found to reduce stand development and alter normal seedling emergence and growth patterns . Such research helps in understanding the implications of herbicide use on non-target plant species.
Pest Management
In pest management, siduron serves as a selective herbicide that targets specific weeds without harming desirable plants . This selectivity is beneficial for integrated pest management strategies, aiming to reduce the reliance on broad-spectrum pesticides.
Heavy Metal Interaction in Compost
Siduron’s application in controlling composite heavy metal forms in municipal refuse compost has been explored . The herbicide can transform heavy metals from non-biologically effective forms to biologically effective forms, providing technical support for adjusting the content of substrate heavy metals in compost.
Agricultural Applications
Although primarily used for non-agricultural purposes, siduron’s role in agriculture has been patented, particularly in controlling composite heavy metal forms in compost, which can improve the yield of crops like Chinese cabbage .
Regulatory Compliance and Safety
Siduron’s safety profile and regulatory status are continually assessed to ensure compliance with environmental and health standards. It is classified as having moderate aquatic toxicity and is subject to regulations under agencies like the US EPA . Safety data sheets provide detailed information on handling, storage, and emergency measures .
Propiedades
IUPAC Name |
1-(2-methylcyclohexyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVIIQLNUPXOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032474 | |
| Record name | Siduron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | Siduron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7030 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol to the extent of 10% or more in ethanol, dimethylacetamide, dimethylformamide, and methylene chloride., In dimethylacetamide 36.7, dimethylformamide 26, ethanol 16, isophorone 11.8, cellosolve 17.5, and methylene chloride 11.8 (all in g/100 mL) at 25 °C., In water, 18 mg/L at 25 °C | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.08 at 25 °C/25 °C | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.0X10-9 mm Hg at 25 °C | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Unlike other substituted urea herbicides, siduron is not a potent inhibitor of photosynthesis; phytotoxic symptoms appear to be associated with root growth inhibition. | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Siduron | |
Color/Form |
White crystals, Colorless crystals | |
CAS RN |
1982-49-6 | |
| Record name | 1-(2-Methylcyclohexyl)-3-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siduron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIDURON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Siduron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siduron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIDURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513S964LJO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
135 °C, CRYSTALS; MELTING POINT: 157-159 °C /TRANS-SIDURON/ | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Siduron and what is its primary use?
A1: Siduron, chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, is a selective, preemergence herbicide primarily used for controlling grassy weeds in turfgrass settings. [, , , ]
Q2: How does Siduron work to control weeds?
A2: Siduron is absorbed mainly by the roots of germinating seeds and seedlings. [] While its exact mode of action isn't fully understood, research suggests it disrupts root metabolism, particularly nucleic acid metabolism, which is crucial for protein and cell wall synthesis. This disruption ultimately leads to the inhibition of root growth and seedling development. [, , ]
Q3: What are the downstream effects of Siduron on target plants?
A3: Siduron primarily affects root growth, often inhibiting it more severely than shoot growth. [, , ] This can manifest as reduced root length, fewer dividing cells in the root tip, and overall stunted root development. These effects ultimately hinder the plant's ability to absorb water and nutrients, leading to its demise.
Q4: What is the molecular formula and weight of Siduron?
A4: The molecular formula of Siduron is C14H20N2O, and its molecular weight is 232.32 g/mol.
Q5: Is there any spectroscopic data available for Siduron?
A5: While the provided research papers do not delve into detailed spectroscopic analysis of Siduron, standard characterization techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would be applicable for determining its structural properties.
Q6: How effective is Siduron in controlling specific weed species?
A6: Siduron exhibits selectivity in its herbicidal activity. Research demonstrates its effectiveness in controlling various weed grasses, including crabgrass (Digitaria sanguinalis and Digitaria ischaemum), barnyardgrass (Echinochloa crusgalli), downy brome (Bromus tectorum), and medusahead (Taeniatherum asperum). [, , , , ]
Q7: How do environmental factors affect Siduron's efficacy?
A8: As Siduron is primarily absorbed by roots and translocated through transpiration, environmental factors influencing transpiration, such as temperature and light intensity, can impact its efficacy. Studies show that Siduron's toxicity to susceptible species like bermudagrass (Cynodon dactylon) increased at higher temperatures and decreased under low light intensity. []
Q8: How does the application timing of Siduron influence its activity?
A9: Siduron is primarily used as a preemergence herbicide, meaning it is applied before weed seeds germinate. [, , , ] Applying it at the time of seeding or shortly before provides the best control. While some studies explore its postemergence activity, the efficacy in this context tends to be lower. [, ]
Q9: Has any resistance to Siduron been observed in weed populations?
A11: Yes, research suggests that repeated use of Siduron can lead to the selection of tolerant biotypes in certain weed populations, such as bermudagrass. [] This highlights the importance of integrated weed management strategies, including cultural practices and the rotation of herbicides with different modes of action, to delay or prevent herbicide resistance.
Q10: What is the current regulatory status of Siduron concerning environmental safety?
A10: While the provided research papers do not delve into the specific regulatory details of Siduron, it's crucial to consult updated information from relevant regulatory agencies like the Environmental Protection Agency (EPA) in the United States or equivalent bodies in other regions for the latest guidelines and restrictions on its use.
Q11: Are there any known alternatives or substitutes for Siduron in turfgrass weed management?
A14: Yes, several alternative herbicides are available for controlling grassy weeds in turfgrass, each with its own mode of action and selectivity profile. Some examples include dinitroanilines like benefin and prodiamine, thiocarbamates like bensulide, and quinolinecarboxylic acids like quinclorac. [, , , ] The choice of herbicide depends on factors like target weed spectrum, desirable turfgrass tolerance, application timing, and environmental considerations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
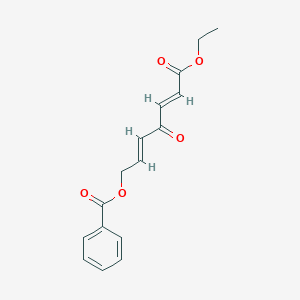
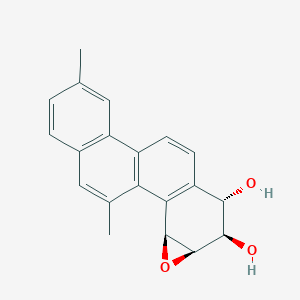

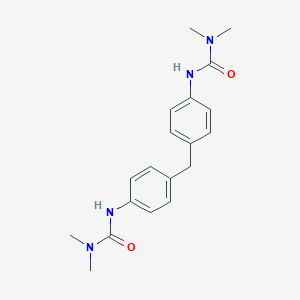


![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
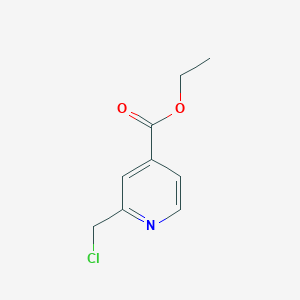
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)

